

# Spectroscopic Profile of 3-Chloro-1-benzothiophene-2-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 3-Chloro-1-benzothiophene-2-carbaldehyde

Cat. No.: B111835

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **3-Chloro-1-benzothiophene-2-carbaldehyde**, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental data for this specific compound, this guide presents a predicted spectroscopic profile based on the analysis of the parent compound, 1-benzothiophene-2-carbaldehyde, and the known effects of chloro-substitution on aromatic systems.

## Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **3-Chloro-1-benzothiophene-2-carbaldehyde** from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. These predictions are derived from established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~10.1	s	1H	Aldehyde proton (-CHO)
~7.9-8.1	m	1H	Aromatic proton
~7.4-7.6	m	3H	Aromatic protons

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~183	Carbonyl carbon ( $\text{C}=\text{O}$ )
~142	Aromatic quaternary carbon
~140	Aromatic quaternary carbon
~135	Aromatic quaternary carbon
~130	Aromatic CH
~128	Aromatic CH
~126	Aromatic CH
~124	Aromatic CH
~123	Aromatic quaternary carbon ( $\text{C}-\text{Cl}$ )

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2830, ~2730	Weak-Medium	C-H stretch of aldehyde
~1680	Strong	C=O stretch of aldehyde
~1590	Medium	C=C stretch of aromatic ring
~1450	Medium	C=C stretch of aromatic ring
~750	Strong	C-H out-of-plane bend of aromatic ring
~700	Strong	C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
196/198	High	Molecular ion peak [M] <sup>+</sup> and [M+2] <sup>+</sup> (due to <sup>35</sup> Cl and <sup>37</sup> Cl isotopes)
195/197	Medium	[M-H] <sup>+</sup>
167/169	Medium	[M-CHO] <sup>+</sup>
132	Medium	[M-CHO-Cl] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard in organic chemistry laboratories.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample of **3-Chloro-1-benzothiophene-2-carbaldehyde** would be dissolved in deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm). Data would be acquired at room temperature.

### Infrared (IR) Spectroscopy

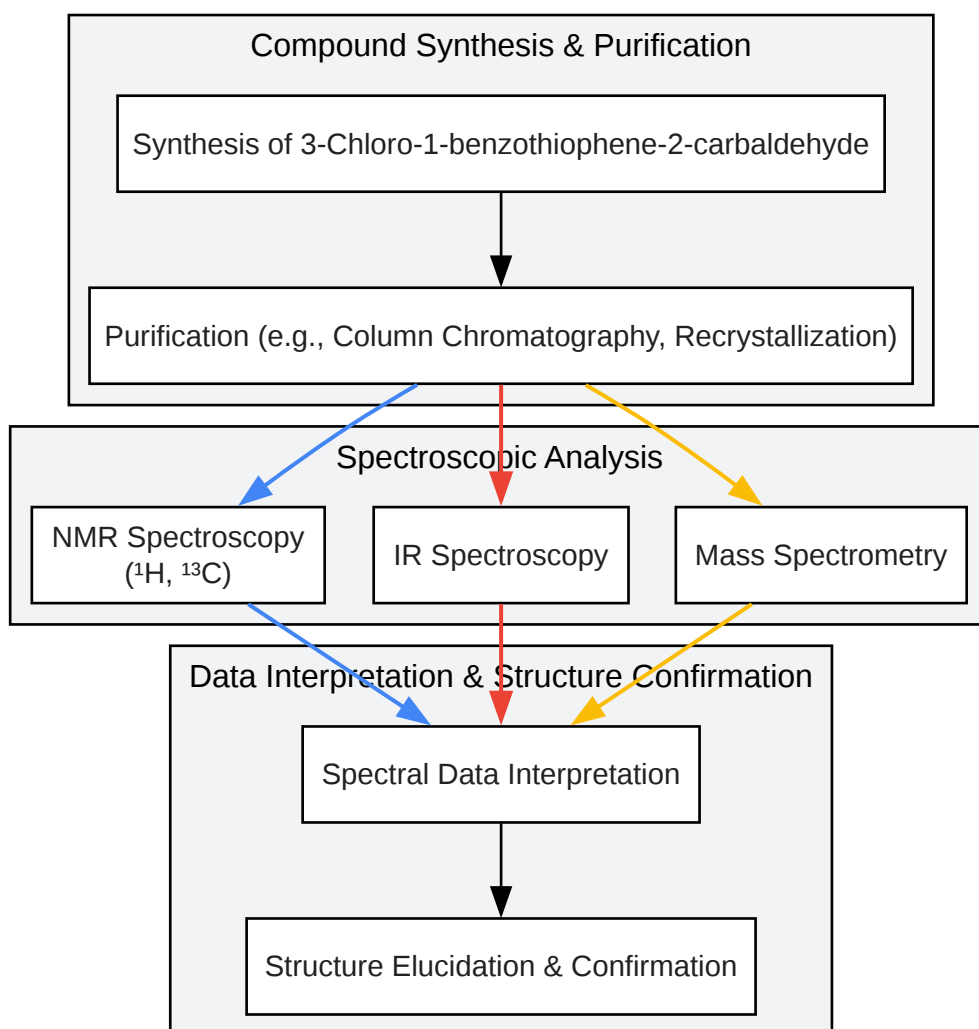
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on a diamond attenuated total reflectance (ATR) crystal, and the spectrum would be recorded in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

### Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting fragments would be analyzed by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic organic compound like **3-Chloro-1-benzothiophene-2-carbaldehyde**.



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